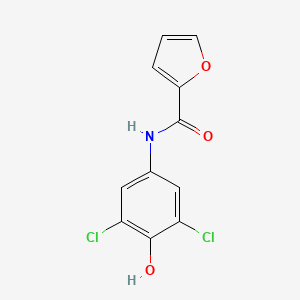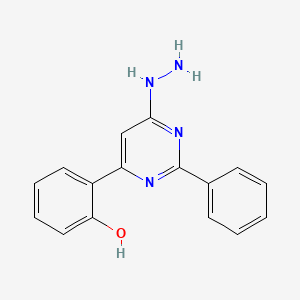![molecular formula C19H22N2O5S B5717775 tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)
tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cell survival. The inhibition of NF-κB has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate binds to the ATP-binding site of the IKK complex, preventing its activation and subsequent activation of NF-κB. By inhibiting the NF-κB pathway, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation, inhibits cell survival, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects. In cancer cells, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell survival pathways. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and prevents tissue damage by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and pain by blocking the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is also stable and can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can also have off-target effects, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate. One direction is to investigate the therapeutic potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate in combination with other drugs in cancer therapy. Another direction is to investigate the potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as a therapeutic agent in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to understand the potential off-target effects of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate and to develop more selective inhibitors of the NF-κB pathway.
Synthesemethoden
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with 4-(tert-butoxycarbonyloxy)phenylboronic acid, followed by the reaction with 4-(2-aminoethyl)phenylsulfonyl chloride and tert-butyl glycidyl ether. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and prevent tissue damage by inhibiting the NF-κB pathway. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and pain by blocking the NF-κB pathway.
Eigenschaften
IUPAC Name |
tert-butyl 2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2,3)26-18(22)14-25-16-11-9-15(10-12-16)13-20-21-27(23,24)17-7-5-4-6-8-17/h4-13,21H,14H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPOLTCFAQKXPD-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)




![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)
![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)
![3-chloro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5717808.png)